

Introduction: The Significance of Pyridazine-3-carbonitrile in Modern Chemistry

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Compound of Interest

Compound Name: *Pyridazine-3-carbonitrile*

Cat. No.: *B1590183*

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Pyridazine-3-carbonitrile ($C_5H_3N_3$) is a heterocyclic aromatic compound featuring a pyridazine ring substituted with a nitrile group.[1][2] The pyridazine ring itself is endowed with unique physicochemical properties, including weak basicity and a high dipole moment, making it an attractive scaffold in medicinal chemistry.[3] It is often employed as a less lipophilic substitute for a phenyl ring, potentially reducing off-target effects and improving pharmacokinetic profiles.[3] The nitrile group, a key functional moiety, can act as a covalent warhead, particularly in the design of enzyme inhibitors.[4][5][6] However, this inherent reactivity also makes the molecule susceptible to various degradation pathways, both under physiological conditions and during manufacturing or storage. Understanding the stability profile and degradation mechanisms of **Pyridazine-3-carbonitrile** is therefore paramount for its successful application in drug discovery and development, ensuring both efficacy and safety.[5] This guide provides a comprehensive overview of its stability, explores its known and potential degradation pathways, and details the experimental methodologies required for its rigorous characterization.

Physicochemical Profile and Intrinsic Stability

The stability of a molecule is fundamentally linked to its structure and physical properties.

Pyridazine-3-carbonitrile is a solid at room temperature with a melting point in the range of 43-52 °C.[1][7] The defining feature of the pyridazine moiety is the presence of two adjacent nitrogen atoms in the six-membered ring, which influences its electronic distribution and reactivity.[8]

Property	Value	Source
Molecular Formula	C ₅ H ₃ N ₃	[1][2][7]
Molecular Weight	105.10 g/mol	[1][7]
CAS Number	53896-49-4	[1][2][7]
Appearance	Solid	[1]
Melting Point	43-52 °C	[1][7]
IUPAC Name	pyridazine-3-carbonitrile	[2][7]
SMILES	N#Cc1cccn1	[1]

The electrophilic nature of the carbon atom in the nitrile group is a critical determinant of its reactivity. This electrophilicity makes it a target for nucleophilic attack, a key mechanism in both its intended biological action and its degradation.[4][5] Studies comparing pyridazine, pyrimidine, and pyridine-based nitriles have shown that the pyridazine series exhibits significant electrophilicity, contributing to its potential for forming covalent adducts with biological nucleophiles like glutathione.[4][5]

Metabolic Degradation Pathway: A Focus on Bioactivation

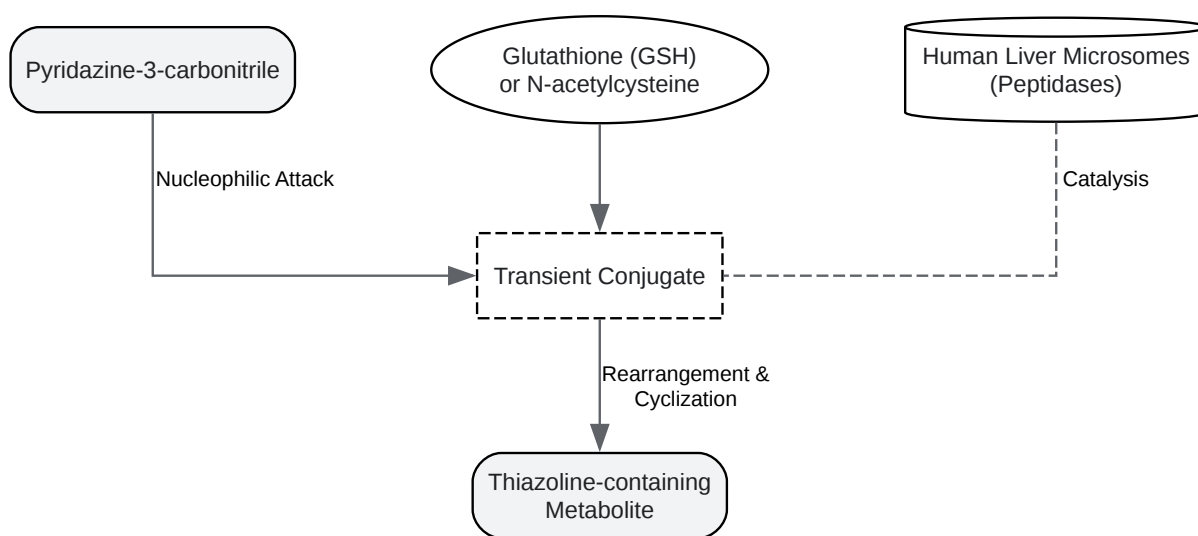
The most extensively characterized degradation pathway for **pyridazine-3-carbonitrile** derivatives is metabolic biotransformation, particularly in the context of drug metabolism. The inherent reactivity of aromatic nitriles can lead to unintended interactions with endogenous components, which is a critical consideration in drug development.[5][6]

Mechanism: Thiazoline Formation via Glutathione Conjugation

In human liver microsomes (HLM), a primary site of drug metabolism, **pyridazine-3-carbonitrile** and its derivatives are susceptible to metabolism that results in the formation of substituted thiazolines.[4] This pathway is initiated by the nucleophilic attack of the thiol group from glutathione (GSH) or N-acetylcysteine on the electrophilic nitrile carbon. This forms a

transient conjugate that subsequently undergoes rearrangement and cyclization to yield a stable thiazoline-containing metabolite.[4] The formation of these products is catalyzed by peptidases such as γ -glutamyltranspeptidase.[4][5]

The propensity for this metabolic pathway is directly correlated with the electrophilicity of the nitrile. Computational and analytical studies have demonstrated that the pyridazine scaffold contributes to this electrophilic character, making it more susceptible to this type of metabolism than some other aromatic systems.[4][5]



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Caption: Metabolic pathway of **Pyridazine-3-carbonitrile** in liver microsomes.

Potential Chemical Degradation Pathways

Beyond metabolic transformation, **Pyridazine-3-carbonitrile** is susceptible to degradation under various chemical stress conditions. While specific studies on this molecule are limited, its structure allows for the prediction of several key degradation pathways based on fundamental chemical principles.

Hydrolytic Degradation

The nitrile group is known to be susceptible to hydrolysis under both acidic and basic conditions. This represents a highly probable degradation pathway during formulation, storage,

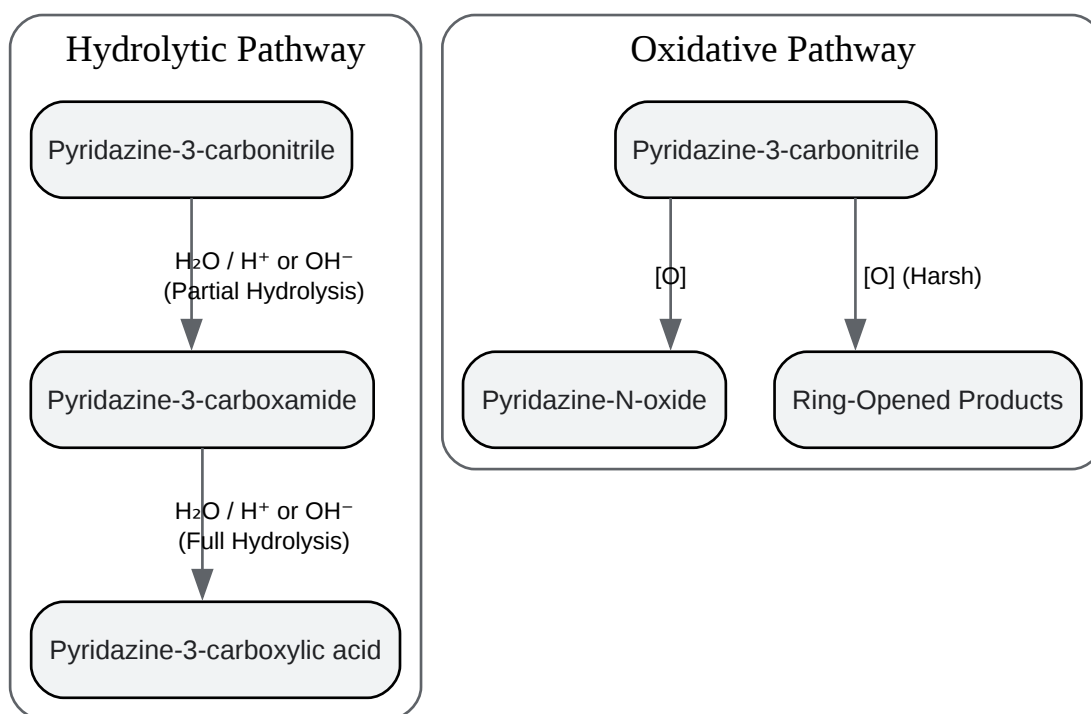
or in aqueous physiological environments.

- **Acid-Catalyzed Hydrolysis:** In the presence of acid and water, the nitrile group can be hydrolyzed first to a primary amide (pyridazine-3-carboxamide) and subsequently to a carboxylic acid (pyridazine-3-carboxylic acid).
- **Base-Catalyzed Hydrolysis:** Similarly, under basic conditions, the nitrile can be converted to the corresponding carboxylate salt.

Oxidative Degradation

Oxidation is another critical degradation pathway, particularly for heterocyclic compounds. The nitrogen atoms in the pyridazine ring are potential sites for oxidation.

- **N-Oxide Formation:** The ring nitrogens can be oxidized to form Pyridazine-N-oxides. This is a common metabolic pathway for many nitrogen-containing heterocycles.
- **Ring Cleavage:** More aggressive oxidation, potentially mediated by reactive oxygen species, could lead to the cleavage of the pyridazine ring. While the specific products are difficult to predict without experimental data, studies on the microbial degradation of the parent pyridine ring show that oxidative ring cleavage is a key step, ultimately leading to aliphatic acids like succinic acid.^{[9][10]}



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Caption: Proposed chemical degradation pathways for **Pyridazine-3-carbonitrile**.

Photolytic and Thermal Degradation

Exposure to light and heat are common sources of degradation for pharmaceutical compounds. While specific data for **Pyridazine-3-carbonitrile** is not readily available, pyridazine-containing structures have been incorporated into materials designed for photodegradation, indicating the ring system's potential to interact with UV or visible light.^[11] Thermal stress can lead to decomposition, the specifics of which would require dedicated thermogravimetric analysis (TGA) or related studies.

Experimental Design for Stability Assessment

A self-validating approach to understanding the stability of **Pyridazine-3-carbonitrile** involves a combination of forced degradation studies and robust analytical methodology.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation products and develop stability-indicating analytical methods.

Objective: To intentionally degrade **Pyridazine-3-carbonitrile** under controlled stress conditions to produce and identify potential degradants.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **Pyridazine-3-carbonitrile** (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[12]
- Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

Stress Condition	Protocol	Purpose
Acid Hydrolysis	Add 1M HCl and heat at 60-80 °C for several hours.	To simulate acidic environments.
Base Hydrolysis	Add 1M NaOH and heat at 60-80 °C for several hours.	To simulate alkaline environments.
Oxidation	Add 3-30% H ₂ O ₂ and keep at room temperature.	To simulate oxidative stress.
Thermal Stress	Expose solid compound and solution to dry heat (e.g., 105 °C).	To assess heat stability.
Photostability	Expose solid and solution to UV/Vis light (ICH Q1B guidelines).	To assess light sensitivity.

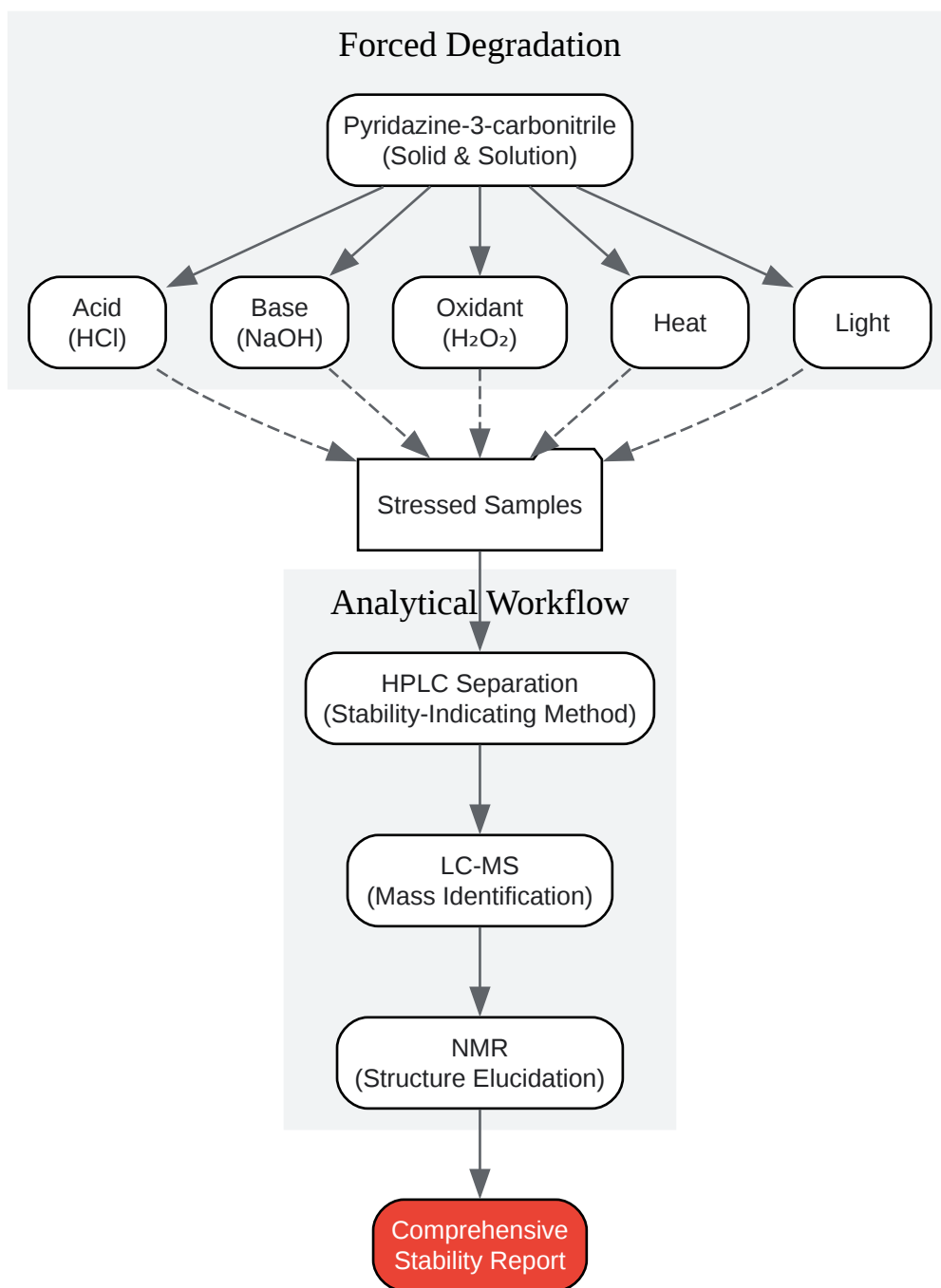
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for analysis.
- Control: A control sample (unstressed) should be analyzed concurrently.

Analytical Workflow for Degradation Profiling

A multi-faceted analytical approach is required for the separation, identification, and quantification of **Pyridazine-3-carbonitrile** and its degradation products.^[12] High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Step-by-Step HPLC Method Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.^[12]
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).^[12]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.^[12]
- Column Temperature: 30 °C.^[12]
- Detection: UV detection at a suitable wavelength (e.g., 254 nm, or a wavelength determined by UV scan of the parent compound).^[12]
- Sample Preparation: Dilute stressed samples to a working concentration (e.g., 0.1 mg/mL) with the mobile phase and filter through a 0.45 µm syringe filter before injection.^[12]
- Structure Elucidation: For unknown peaks observed in the chromatogram, collect fractions and subject them to mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.



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Caption: Experimental workflow for stability and degradation analysis.

Conclusion

Pyridazine-3-carbonitrile is a molecule of significant interest, yet its inherent reactivity necessitates a thorough understanding of its stability. The primary degradation pathway

documented in a biological context is metabolic transformation via glutathione conjugation, driven by the electrophilicity of the nitrile group.[4][5] Furthermore, the potential for chemical degradation through hydrolysis, oxidation, and photolysis must be carefully evaluated during drug development. The implementation of systematic forced degradation studies coupled with a robust, stability-indicating HPLC method is a non-negotiable protocol for ensuring the quality, safety, and efficacy of any therapeutic agent containing this scaffold. This guide provides the foundational knowledge and experimental framework for researchers to confidently navigate the challenges associated with the stability of **Pyridazine-3-carbonitrile**.

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